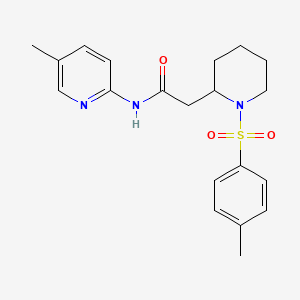![molecular formula C23H22N4O3 B2375069 N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 942035-06-5](/img/new.no-structure.jpg)
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Interaction Analysis
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, due to its complex structure, has been a subject of interest for its potential applications in various scientific research areas. Its structural components and interactions offer insights into its multifunctional capabilities, ranging from biological activities to chemical properties influencing pharmaceutical research and development.
Potential Biological Activities
The chemical's structural analogs, including various pyrazole and acetamide derivatives, have shown a range of biological activities. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting potential applications in developing novel antipsychotic medications (Wise et al., 1987).
Chemical Synthesis and Modification
The adaptability of this compound for chemical synthesis and modification has been demonstrated through the creation of various compounds with enhanced or specific properties. For instance, the synthesis of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives highlights the compound's utility in developing materials with potential antioxidant activities (Chkirate et al., 2019).
Imaging and Diagnostic Applications
Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has identified selective ligands of the translocator protein (18 kDa), with derivatives like DPA-714 designed for in vivo imaging using positron emission tomography (PET), demonstrating potential applications in diagnostic imaging and neurological research (Dollé et al., 2008).
Anticonvulsant and Antimicrobial Potential
Synthesis and evaluation of alkanamide derivatives have revealed compounds with significant anticonvulsant activity, suggesting potential uses in epilepsy treatment and neurological disorder management (Tarikogullari et al., 2010). Additionally, new heterocyclic compounds incorporating the antipyrine moiety have shown promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Propriétés
Numéro CAS |
942035-06-5 |
|---|---|
Formule moléculaire |
C23H22N4O3 |
Poids moléculaire |
402.454 |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-4-9-19(16(2)12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-5-7-18(30-3)8-6-17/h4-13H,14H2,1-3H3,(H,24,28) |
Clé InChI |
IXFBONMMMWDAQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2374994.png)

![2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B2374999.png)
![N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2375000.png)
![N-(4-fluorophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2375001.png)


![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375005.png)
![N-(1-cyanocyclohexyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2375008.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2375009.png)
